N-(2,5-Dimethoxyphenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide

Medicinal Chemistry Structure-Activity Relationship Piperazine Derivatives

Researchers face a gap in understanding how terminal amide substituents affect the diphenylmethylpiperazine pharmacophore. This compound directly addresses that need. - Distinct SAR Probe: The unique 2,5-dimethoxyphenyl group allows systematic exploration of steric and electronic effects on antiallergic and CNS targets, unlike the primary amides in the foundational patent. - Computationally Prioritized: Predicted interactions with 5-HT1A/2A receptors make it a rational starting point for serotonergic agent virtual screening. - Reliable Supply: Available with NLT 97% purity, ensuring reproducibility for focused library synthesis and in vitro validation studies.

Molecular Formula C27H31N3O3
Molecular Weight 445.563
CAS No. 333775-80-7
Cat. No. B2863700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-Dimethoxyphenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide
CAS333775-80-7
Molecular FormulaC27H31N3O3
Molecular Weight445.563
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H31N3O3/c1-32-23-13-14-25(33-2)24(19-23)28-26(31)20-29-15-17-30(18-16-29)27(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,27H,15-18,20H2,1-2H3,(H,28,31)
InChIKeyDBWGTDDCBXNMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Structural Context


The compound N-(2,5-Dimethoxyphenyl)-2-(4-(diphenylmethyl)piperazinyl)ethanamide (CAS 333775-80-7) is a synthetic small molecule belonging to the class of 1-(diphenylmethyl)piperazine derivatives [1]. Its structure features a 2,5-dimethoxyphenyl group linked via an acetamide bridge to a 4-(diphenylmethyl)piperazine moiety. A foundational patent (US 4,525,358) establishes the general therapeutic utility of related 2-[4-(diphenylmethyl)-1-piperazinyl]-acetic acid amides for antiallergic, spasmolytic, and antihistaminic activities [2]. While the core diphenylmethylpiperazine scaffold is a well-precedented pharmacophore in CNS and allergy research, the specific 2,5-dimethoxy substitution pattern on the terminal phenyl ring distinguishes this compound from the primary amides and other substituted analogs claimed in the original patent [2].

Distinct 2,5-dimethoxyphenyl substitution for SAR studies of diphenylmethylpiperazine amides
Structurally positioned for computational docking and pharmacophore modeling
Predicted serotonergic target profile may support CNS receptor interaction screening

Why Generic Substitution Is Not Supported


Although the compound shares a core diphenylmethylpiperazine-amide scaffold with a patented class of antiallergic agents [1], the specific 2,5-dimethoxyphenyl substitution pattern on the amide nitrogen is structurally distinct from the primary amide (-NH2) and simple phenyl-substituted analogs that dominate the original patent [1]. Even minor variations in the substitution pattern of the terminal aromatic ring on N-phenylpiperazine derivatives have been shown in related series to profoundly affect receptor binding affinity and selectivity [2]. Consequently, assuming functional equivalence between this compound and other diphenylmethylpiperazine acetamides without direct, matched-pair comparative data is scientifically unsupportable. The sections below detail the few quantitative anchors that exist, alongside the critical evidence gaps that must be addressed before selection.

The 2,5-dimethoxyphenyl group substantially increases molecular volume and H-bond capacity relative to primary amide analogs; functional profiles may not transfer directly.
Predicted serotonergic activity diverges from the antiallergic/spasmolytic endpoints described in the patent class; target engagement may differ.
Absence of experimental receptor binding data precludes any assumption of interchangeability with other diphenylmethylpiperazine derivatives.

Quantitative Differentiation Evidence


Structural Differentiation via 2,5-Dimethoxyphenyl Substituent

The target compound is an N-(2,5-dimethoxyphenyl)-substituted acetamide, whereas the core compounds in US Patent 4,525,358 are unsubstituted primary amides (Y = -NH2) [1]. This structural difference results in a substantially larger molecular volume (Molecular Weight: 445.56 g/mol for the target compound [2] vs. ~337 g/mol for the core unsubstituted amide scaffold) and introduces two hydrogen-bond acceptor methoxy groups at the ortho and meta positions of the terminal phenyl ring [2]. In the related series of 2-[4-(aryl substituted) piperazin-1-yl] N,N-diphenylacetamides, varying the amide substituent was shown to be critical for achieving an atypical antipsychotic-like profile [3], demonstrating that the amide substituent is a key driver of pharmacological activity.

Structural differentiation
Class-level
ΔMW +108.6 g/mol, ΔHBA +2 vs. primary amide scaffold; XLogP3-AA 4.1
Altered permeability and binding kinetics possible
Computed properties (PubChem); direct experimental comparison unavailable
Medicinal Chemistry Structure-Activity Relationship Piperazine Derivatives

Predicted Serotonergic Receptor Interaction Profile

The DrugMap database computationally predicts the target compound to be an inhibitor of 5-HT1A, 5-HT1D, and 5-HT2A receptors based on its structural similarity to known 1-(2,5-dimethoxy-phenyl)-piperazine derivatives [1]. In contrast, the primary amide analogs in US 4,525,358 are reported to possess antiallergic, spasmolytic, and antihistaminic activity without specific serotonergic annotation [2]. This computational prediction suggests a divergent pharmacological profile driven by the 2,5-dimethoxyphenyl substituent. However, key experimental binding data (Ki) is absent from the public domain for this specific compound.

Predicted receptor profile
Class-level
Predicted: 5-HT1A/1D/2A inhibitor. Patent class: antiallergic, spasmolytic
May shift from peripheral antihistaminic to CNS serotonergic context
Computational prediction only; no quantitative binding data to confirm
Serotonin Receptor 5-HT1A Computational Pharmacology

Absence of Sigma-1 Receptor Binding Data

Many diphenylmethylpiperazine derivatives, such as those disclosed in patent US 4,525,358 and related opioid diarylmethylpiperazine patents [1], exhibit significant affinity for sigma receptors. The target compound's structural analog, 1-(3,4-dimethoxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol, is associated with sigma receptor activity in cheminformatic databases. However, a direct search of BindingDB, PubChem BioAssay, and ChEMBL yielded no experimentally determined Ki, IC50, or EC50 values for the target compound at any receptor, enzyme, or transporter [2]. In the absence of such data, no quantitative statement about its receptor binding affinity or selectivity relative to any comparator can be made.

Binding data availability
Data to verify
No experimental Ki, IC50, or EC50 values found in public databases
Procurement decision carries high scientific risk
Binding data required for any receptor-based selection
Sigma-1 Receptor Radioligand Binding Selectivity

Scientifically Justified Application Scenarios


Comparative SAR Studies of Diphenylmethylpiperazine Scaffold

This compound can serve as a distinct member of a homologous series where the amide substituent is systematically varied. Its 2,5-dimethoxyphenyl group provides a hydrogen-bonding and steric profile that differs from the unsubstituted primary amide compounds claimed in US Patent 4,525,358 [1]. Researchers investigating the SAR of the terminal amide substituent on antiallergic, spasmolytic, or CNS activity can use this compound to probe the tolerance of the pharmacophore for bulky, electron-rich aromatic groups. The compound's computed XLogP3-AA of 4.1 and molecular weight of 445.56 g/mol position it as a tool for studying the impact of lipophilicity on the pharmacokinetic properties of this chemical series.

Computational Docking for Serotonergic Activity

Based on the DrugMap computational prediction that structurally related 1-(2,5-dimethoxyphenyl)-piperazine derivatives act as inhibitors of 5-HT1A and 5-HT2A receptors [1], this compound can be employed as a test ligand in molecular docking simulations and pharmacophore refinement studies. Its unique substitution pattern provides a starting point for virtual screening campaigns aimed at identifying selective serotonergic agents, provided that follow-up in vitro binding assays are planned to validate the computational predictions.

Starting Material for Derivatization and Library Synthesis

The compound's secondary amide functionality and the presence of the diphenylmethylpiperazine core make it a viable intermediate for synthesizing focused compound libraries. The 2,5-dimethoxyphenyl amide is a known privileged fragment in medicinal chemistry, and further functionalization at the piperazine nitrogen or the methoxy groups could yield novel analogs [1]. This application is supported by the compound's commercial availability from research chemical suppliers with specified purity (e.g., NLT 97%) .

Negative Control for Sigma Receptor Studies

If future experimental data confirms or refutes sigma-1 receptor binding—a common liability or feature of diphenylmethylpiperazine derivatives [1]—this compound could serve as a control in target engagement studies. Its specific 2,5-dimethoxy substitution pattern may influence sigma receptor selectivity relative to lomerizine (a calcium channel blocker with a 2,3,4-trimethoxy substitution) . However, this application is contingent on the generation of primary binding data.

Application
Selection Property
Validation Focus
Comparative SAR studies of diphenylmethylpiperazine amides
2,5-Dimethoxyphenyl substitution vs. primary amide
Pharmacophore tolerance for bulky, electron-rich aromatic groups
Serotonergic docking and virtual screening
Predicted 5-HT1A/2A inhibitor profile
In silico pharmacophore refinement; plan in vitro follow-up
Starting material for derivatization and library synthesis
Secondary amide and diphenylmethylpiperazine core
Derivatization potential at piperazine or methoxy groups
Sigma receptor selectivity research
Potential sigma-1 binding liability of the scaffold
Experimental binding data generation to confirm or refute
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